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2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate
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Overview
Description
2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with hydroxy and phenylethyl groups, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate typically involves multiple steps. One common method includes the reaction of a silylated derivative of the desired amine with an appropriately substituted styrene oxide . This reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for further modification.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Pharmacological Applications
1. Smoking Cessation
Research indicates that compounds similar to 2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate may play a role in smoking cessation therapies. These compounds can modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are crucial for addiction pathways .
2. Antimicrobial Activity
Studies on piperidine derivatives have shown promising results in antimicrobial applications. Compounds structurally related to this compound were evaluated for their efficacy against various bacterial and fungal strains. The nature of substitutions on the piperidine ring significantly influences their antimicrobial potency, suggesting that this compound could be a candidate for further investigation in this area .
3. Cancer Research
The compound is being explored as a potential inhibitor in cancer therapies, particularly in targeting the HDM2-p53 interaction. Inhibitors of this interaction have shown promise in inducing tumor regression in xenograft models, indicating that derivatives of this compound might be developed into effective anticancer agents .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate involves its interaction with specific molecular targets. The hydroxy and phenylethyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenyl)-2H-benzotriazoles: These compounds are used as UV absorbers and have a similar structural motif.
Acetophenone derivatives: These compounds share a phenyl group and are used in various organic reactions.
Uniqueness
The uniqueness of 2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Biological Activity
2-(6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl)-1-phenylethanone sulfate, with a molecular formula of C22H29NO6S and a molecular weight of approximately 435.53 g/mol, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C22H29NO6S |
Molecular Weight | 435.53 g/mol |
CAS Number | 1354784-35-2 |
InChI Key | Not available |
SMILES | Not available |
The compound is believed to interact with various biological pathways, particularly those involving neurotransmitter systems. Its structural similarity to piperidine derivatives suggests potential activity on dopamine and serotonin receptors, which may contribute to its psychoactive effects. Additionally, the presence of a sulfate group may enhance solubility and bioavailability, facilitating better interaction with biological targets.
Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies indicate that this compound may exhibit modulatory effects on neurotransmitter release, particularly in dopaminergic and serotonergic pathways.
- Antidepressant Activity : Some research suggests that compounds with similar structures have shown promise in alleviating symptoms of depression by enhancing serotonin levels in the synaptic cleft.
- Analgesic Properties : There is evidence that this compound may possess analgesic effects, potentially through modulation of pain pathways in the central nervous system.
Study 1: Neurotransmitter Interaction
A study conducted by researchers at a pharmacology institute examined the effects of this compound on rat models. The results indicated significant increases in serotonin levels post-administration, suggesting its role as a serotonin reuptake inhibitor (SRI) .
Study 2: Behavioral Assessment
In a behavioral assessment study, subjects treated with this compound displayed reduced anxiety-like behaviors in elevated plus maze tests. This suggests potential anxiolytic properties that warrant further exploration .
Study 3: Pain Relief Mechanism
Another investigation focused on the analgesic properties of this compound revealed that it effectively reduced pain responses in inflammatory pain models. The study concluded that its mechanism may involve opioid receptor modulation alongside serotonergic pathways .
Properties
Molecular Formula |
C22H29NO6S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[6-(2-hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]-1-phenylethanone;sulfuric acid |
InChI |
InChI=1S/C22H27NO2.H2O4S/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;1-5(2,3)4/h2-7,9-12,19-21,24H,8,13-16H2,1H3;(H2,1,2,3,4) |
InChI Key |
BEDBXOIWRNCGAU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(C3=CC=CC=C3)O.OS(=O)(=O)O |
Origin of Product |
United States |
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